2,6-Dimethyl-4'-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

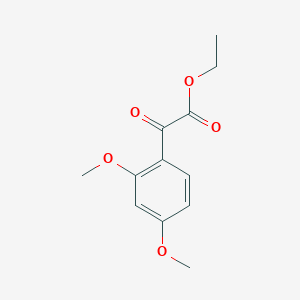

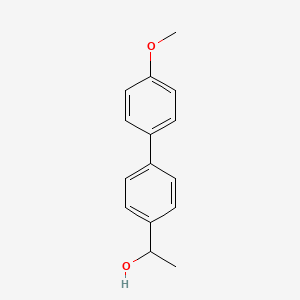

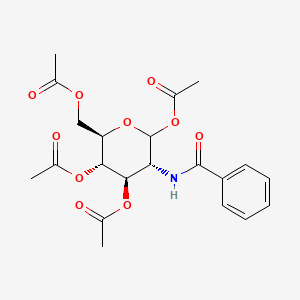

2,6-Dimethyl-4’-methoxybenzophenone is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.3 . It is also known by its IUPAC name, (2,6-dimethylphenyl)(4-methoxyphenyl)methanone .

Molecular Structure Analysis

The InChI code for 2,6-Dimethyl-4’-methoxybenzophenone is 1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 . This indicates that it has two methyl groups on the benzene ring and a methoxy group on the phenyl group.Aplicaciones Científicas De Investigación

Application 1: UV Protection in Polyurethane Structure

Specific Scientific Field

The specific scientific field for this application is Polymer Science .

Summary of the Application

2,6-Dimethyl-4’-methoxybenzophenone has been used in the synthesis of polyurethane elastomers. The compound, an organic sunscreen, is incorporated into the main polymer chain of the polyurethane structure, providing UV protection .

Methods of Application or Experimental Procedures

The structure and bonding of the different functional groups were evaluated by Fourier transform infrared spectroscopy. The thermal properties of the polyurethane films were investigated by thermogravimetric analysis in an air atmosphere .

Results or Outcomes

The results showed that the increase of the 2,2′-dihydroxy-4-methoxybenzophenone amount incorporated into the polymer increases the maximum decomposition temperature and the amount of char residue. Changes in the film surface morphology, induced by UV radiation, were studied by contact angle measurements and scanning electron microscopy .

Application 2: Solvent Extraction and Polymer Membrane Separation

Specific Scientific Field

The specific scientific field for this application is Chemical Engineering .

Summary of the Application

2,6-Dimethyl-4’-methoxybenzophenone has potential practical applicability in the solvent extraction and polymer membrane separation of noble metal ions from aqueous solutions .

Methods of Application or Experimental Procedures

The compound is used in the extraction process to separate noble metal ions from aqueous solutions, such as those obtained as a result of Waste Electrical and Electronic Equipment (WEEE) leaching or industrial wastewater .

Results or Outcomes

The study indicates the potential practical applicability of 2,6-Dimethyl-4’-methoxybenzophenone in the solvent extraction and polymer membrane separation of noble metal ions from aqueous solutions .

Application 3: Ultraviolet Absorbing Additive in Plastic Products

Specific Scientific Field

The specific scientific field for this application is Material Science .

Summary of the Application

2,6-Dimethyl-4’-methoxybenzophenone is an ultraviolet absorbing additive in plastic products .

Methods of Application or Experimental Procedures

The compound is incorporated into the plastic products to provide protection against ultraviolet radiation .

Results or Outcomes

The use of 2,6-Dimethyl-4’-methoxybenzophenone as an additive enhances the durability and lifespan of plastic products by providing protection against harmful ultraviolet radiation .

Propiedades

IUPAC Name |

(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZUHDIHULSBCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574815 |

Source

|

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4'-methoxybenzophenone | |

CAS RN |

52629-41-1 |

Source

|

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.